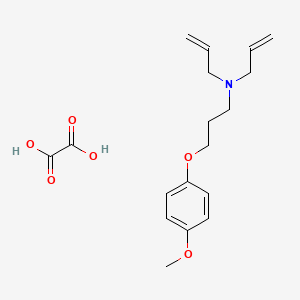![molecular formula C17H16ClNO4S B4003651 2-[4-(4-chlorophenoxy)butyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B4003651.png)
2-[4-(4-chlorophenoxy)butyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
Overview
Description
2-[4-(4-chlorophenoxy)butyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C17H16ClNO4S and its molecular weight is 365.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.0488569 g/mol and the complexity rating of the compound is 539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Catalysis
- Novel derivatives of benzoxazole were synthesized using bis-ionic liquid as a catalyst, highlighting solvent-free conditions, excellent yields, and environmental benefits. This approach demonstrates the utility of ionic liquids in facilitating chemical reactions under mild conditions (Nikpassand, Fekri, & Farokhian, 2015).
Chemical Properties and Reactions
- The study on "SKELETAL REARRANGEMENT OF 2,5-DIARYL-1,4-DITHIIN-1-OXIDES INDUCED BY HYDROCHLORIC ACID" showcases the chemical behavior and transformation of benzisothiazole derivatives under specific conditions, providing insight into the structural rearrangements and potential applications of these compounds (Kobayashi & Mutai, 1981).
Environmental Applications
- Research on the "Adsorption of chlorophenol on the Cu(111) surface" investigates the interactions between chlorophenol molecules and copper surfaces. This study is pertinent to understanding the catalyzed formation of dioxin compounds, which is relevant to environmental chemistry and pollution control measures (Altarawneh et al., 2008).
Advanced Oxidation Processes
- The "Enhanced oxidation of 4-chlorophenol using sulfate radicals generated from zero-valent iron and peroxydisulfate at ambient temperature" presents an efficient advanced oxidation process for the degradation of chlorophenols. This research is significant for wastewater treatment and environmental remediation efforts (Zhao, Zhang, Quan, & Chen, 2010).
Biological Activities
- A study on the "Synthesis and phytotoxic activities of N-substituted phenyl isothiazolone derivatives" explores the biological activities of benzisothiazole derivatives, including their phytotoxic effects. This research contributes to the development of new herbicides and pesticides (Miyamoto, Ikeda, & Wakabayashi, 2003).
Mechanism of Action
Properties
IUPAC Name |
2-[4-(4-chlorophenoxy)butyl]-1,1-dioxo-1,2-benzothiazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4S/c18-13-7-9-14(10-8-13)23-12-4-3-11-19-17(20)15-5-1-2-6-16(15)24(19,21)22/h1-2,5-10H,3-4,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXKUEPTZGKCCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCCCOC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(3,4-Dichlorophenoxy)butylamino]ethanol;oxalic acid](/img/structure/B4003588.png)
![4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-chloro-6-methoxyphenol](/img/structure/B4003595.png)
![1-[2-(2-ethoxyphenoxy)ethyl]-3,5-dimethylpiperidine](/img/structure/B4003599.png)
![1-Methyl-3-[2-[2-(3-methylcyclohexyl)ethoxy]ethoxy]benzene](/img/structure/B4003600.png)
![4-[2-(2-Tert-butyl-5-methylphenoxy)ethyl]morpholine;oxalic acid](/img/structure/B4003602.png)
![oxalic acid;N-[2-(4-phenylmethoxyphenoxy)ethyl]prop-2-en-1-amine](/img/structure/B4003616.png)
![1-[4-(4-bromo-2-methylphenoxy)butyl]piperidine oxalate](/img/structure/B4003638.png)


![2-methoxy-N-[2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl]ethanamine;oxalic acid](/img/structure/B4003653.png)
![1-{2-[2-(3-bromophenoxy)ethoxy]ethyl}-1H-imidazole oxalate](/img/structure/B4003661.png)
![1-[3-(4-Methoxy-2-prop-2-enylphenoxy)propyl]-4-methylpiperazine;oxalic acid](/img/structure/B4003670.png)
